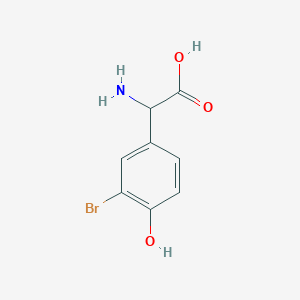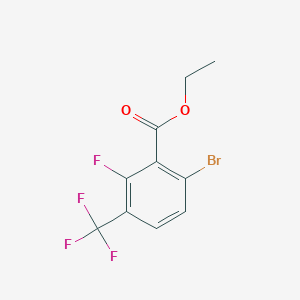
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a tert-butyloxycarbonyl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with Tert-Butyloxycarbonyl Group: The tert-butyloxycarbonyl group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.
Deprotected Amine: Removal of the tert-butyloxycarbonyl group yields the free amine.
Applications De Recherche Scientifique
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be employed in the study of enzyme-substrate interactions and other biochemical processes.
Mécanisme D'action
The mechanism of action of (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The tert-butyloxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2s)-n-(Tert-butyloxycarbonyl)-4-fluoropyrrolidine-2-carboxamide: Similar structure but with only one fluorine atom.
(2s)-n-(Tert-butyloxycarbonyl)-pyrrolidine-2-carboxamide: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
The presence of two fluorine atoms in (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Propriétés
Formule moléculaire |
C10H16F2N2O3 |
|---|---|
Poids moléculaire |
250.24 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4,4-difluoropyrrolidine-2-carbonyl]carbamate |
InChI |
InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-7(15)6-4-10(11,12)5-13-6/h6,13H,4-5H2,1-3H3,(H,14,15,16)/t6-/m0/s1 |
Clé InChI |
XHHIPGKYPSPLHH-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC(=O)[C@@H]1CC(CN1)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(=O)C1CC(CN1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)

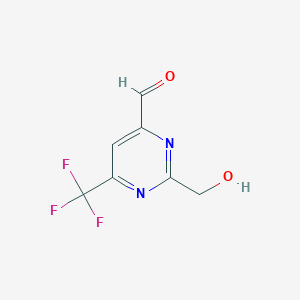
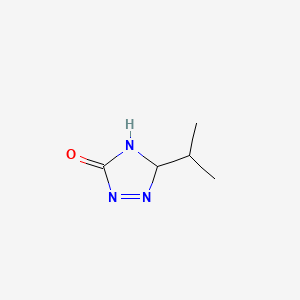
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
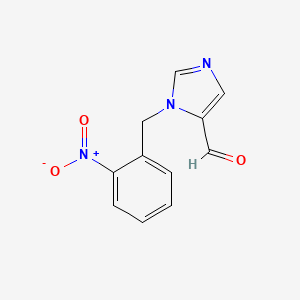
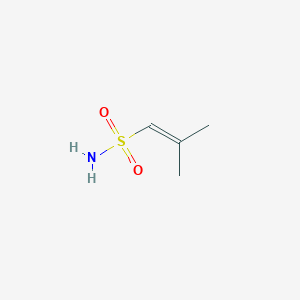
![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)
![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)

